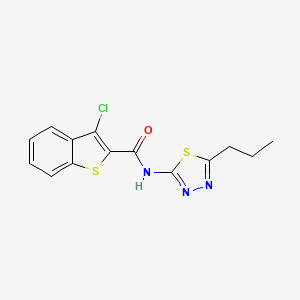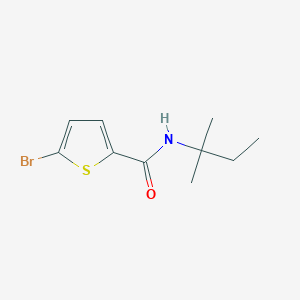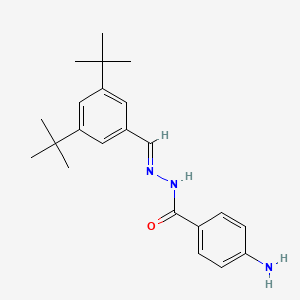![molecular formula C16H16ClNOS B5882050 N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide is a novel chemical compound that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and materials science. CMMD is a thioamide derivative that has been found to exhibit significant biological activity, making it a promising candidate for drug development and other applications.
Mecanismo De Acción
The mechanism of action of CMMD is not yet fully understood. However, it is believed that CMMD exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, CMMD has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, CMMD may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMD vary depending on the specific application. In medicine, CMMD has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CMMD has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In agriculture, CMMD has been found to inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CMMD is its relatively simple synthesis, which can be performed using standard laboratory equipment. In addition, CMMD has been found to exhibit significant biological activity, making it a promising candidate for various scientific applications. However, one limitation of CMMD is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are many potential future directions for the study of CMMD. In medicine, future research could focus on developing new cancer treatments based on CMMD. In addition, future research could focus on exploring the antimicrobial properties of CMMD and developing new antibiotics. In agriculture, future research could focus on developing new herbicides based on CMMD. Finally, in materials science, future research could focus on exploring the catalytic properties of CMMD and developing new catalysts.
Métodos De Síntesis
The synthesis of CMMD involves the reaction of 2-chloroacetophenone with 2-methylbenzyl mercaptan in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CMMD as the final product. The synthesis of CMMD is relatively straightforward and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
CMMD has been studied extensively for its potential applications in various scientific fields. In medicine, CMMD has been found to exhibit significant anticancer activity, making it a promising candidate for the development of new cancer treatments. In addition, CMMD has been shown to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. In agriculture, CMMD has been found to exhibit significant herbicidal activity, making it a promising candidate for the development of new herbicides. Finally, in materials science, CMMD has been found to exhibit significant catalytic activity, making it a potential candidate for the development of new catalysts.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-2-3-7-13(12)10-20-11-16(19)18-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQZKOGXAICXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)


![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)